4-Pyrimidinamine, 5-(3-methylphenyl)-
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Overview
Description
4-Pyrimidinamine, 5-(3-methylphenyl)- is a chemical compound with the molecular formula C11H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and agricultural chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-Pyrimidinamine, 5-(3-methylphenyl)- involves the nucleophilic substitution of 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine. This intermediate is then reduced using hydrazine hydrate (N2H4·H2O) and ferric chloride hexahydrate (FeCl3·6H2O) in the presence of carbon to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial production, considering the availability of reagents and the feasibility of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinamine, 5-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: As mentioned in the preparation methods, it can be reduced using hydrazine hydrate and ferric chloride hexahydrate.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrazine hydrate (N2H4·H2O) and ferric chloride hexahydrate (FeCl3·6H2O) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction will yield the corresponding amine.
Scientific Research Applications
4-Pyrimidinamine, 5-(3-methylphenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: This compound is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals, including fungicides and insecticides.
Mechanism of Action
The mechanism of action of 4-Pyrimidinamine, 5-(3-methylphenyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application, such as its use in pharmaceuticals or agrochemicals .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known pharmaceutical compound with a similar pyrimidine structure.
Pyrimidin-4-amine derivatives: These compounds share a similar core structure and have various applications in medicinal and agricultural chemistry.
Uniqueness
4-Pyrimidinamine, 5-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
39101-40-1 |
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Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-(3-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H11N3/c1-8-3-2-4-9(5-8)10-6-13-7-14-11(10)12/h2-7H,1H3,(H2,12,13,14) |
InChI Key |
JMMLZUHKLZCZOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=CN=C2N |
Origin of Product |
United States |
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